4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid
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Overview
Description
4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid is an organic compound that features a pyrazole ring substituted with a methyl group and a butanoic acid chain with a propylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Substitution with a methyl group: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the butanoic acid chain: This involves a nucleophilic substitution reaction where the pyrazole ring is reacted with a butanoic acid derivative.
Introduction of the propylamino group: The final step involves the reaction of the intermediate compound with propylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.
Biological Studies: It is investigated for its interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl-1h-pyrazol-1-yl)butanoic acid
- 4-(4-Methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanoic acid
Uniqueness
4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid is unique due to the presence of both a pyrazole ring and a propylamino group, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one of these functional groups or have different substituents.
Properties
Molecular Formula |
C11H19N3O2 |
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Molecular Weight |
225.29 g/mol |
IUPAC Name |
4-(4-methylpyrazol-1-yl)-2-(propylamino)butanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-3-5-12-10(11(15)16)4-6-14-8-9(2)7-13-14/h7-8,10,12H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
UBINQWMSFKUCAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CCN1C=C(C=N1)C)C(=O)O |
Origin of Product |
United States |
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